molecular formula C16H20ClFN2O2 B2801959 1-(2-Chloro-6-fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2319806-09-0

1-(2-Chloro-6-fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2801959
CAS No.: 2319806-09-0
M. Wt: 326.8
InChI Key: BYUBUVOIEIIIPE-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H20ClFN2O2 and its molecular weight is 326.8. The purity is usually 95%.
The exact mass of the compound (2-Chloro-6-fluorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Chloro-6-fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane, a compound with the CAS number 2319806-09-0, is of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The molecular formula of this compound is C16H20ClFN2O2C_{16}H_{20}ClFN_2O_2 with a molecular weight of 326.79 g/mol. The structure features a diazepane ring substituted with a chloro-fluorobenzoyl moiety and an oxolane group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H20ClFN2O2C_{16}H_{20}ClFN_2O_2
Molecular Weight326.79 g/mol
CAS Number2319806-09-0
DensityN/A
Boiling PointN/A
Melting PointN/A

Antiviral Properties

Research indicates that compounds with similar structural motifs exhibit antiviral activity, particularly against HIV. For instance, studies on related compounds have shown significant inhibition of HIV-1 replication in infected cells. The presence of the 2-chloro-6-fluoro substitution has been linked to enhanced activity against various strains of HIV, suggesting that the compound may share similar mechanisms of action .

The biological activity is likely mediated through interactions with viral enzymes such as reverse transcriptase. Inhibition assays have demonstrated that modifications at specific positions on the benzene ring can lead to improved binding affinity and selectivity for viral targets .

Study 1: Antiviral Efficacy

A comparative study on related diazepane derivatives revealed that those containing halogen substitutions showed enhanced antiviral efficacy. The study utilized both cellular assays and enzymatic tests to evaluate the compounds' effectiveness against HIV-1. The results indicated that compounds with the 2-chloro and 6-fluoro groups exhibited significantly lower IC50 values compared to their unsubstituted counterparts, highlighting the importance of these substitutions in enhancing biological activity .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of diazepane derivatives, including this compound. The study found that the introduction of various substituents at different positions on the benzene ring affected both potency and selectivity for viral targets. Specifically, compounds with bulky groups at the para position demonstrated increased antiviral activity due to improved steric interactions with the target enzyme .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O2/c17-13-3-1-4-14(18)15(13)16(21)20-7-2-6-19(8-9-20)12-5-10-22-11-12/h1,3-4,12H,2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUBUVOIEIIIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=C(C=CC=C2Cl)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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